3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Description
The compound “3-(2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one . It has been studied for its potential antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the preparation of 3-bromo-, 3,5-dibromo- and 3,4,5-tribromo-2-thienyllithium by bromine → lithium exchange . These are then converted into a number of thiophene derivatives, including the corresponding 2-carbaldehydes . The aldehydes are further converted into the corresponding thiophene 2-carbonitriles .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is complex and involves a significant degree of helical distortion .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones include bromine → lithium exchange, conversion of thiophene derivatives into 2-carbaldehydes, and further conversion into thiophene 2-carbonitriles .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” are not explicitly mentioned in the available literature.Safety and Hazards
The safety and hazards associated with “3-(2-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” are not explicitly mentioned in the available literature.
Future Directions
Properties
IUPAC Name |
3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-18-16-14-8-4-5-9-15(14)22-17(16)19-12-20(18)11-10-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZRIMFXBUTVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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